N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .
Scientific Research Applications
Drug Metabolism and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism and disposition in humans. The study aimed to understand the pharmacokinetics, identifying major metabolites and the pathways of elimination, primarily focusing on the fecal excretion and minor urinary excretion, with detailed metabolite profiling conducted through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011).
Anticancer Activity
A series of substituted benzamides, including structures similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide, were synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent activity, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Properties
Compounds with the core structure of this compound showed promising antimicrobial activity. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial effects against both bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Synthesis and Evaluation of Novel Compounds
The synthesis of novel compounds, including those related to this compound, has been extensively researched. These studies focus on the development of new synthetic methods, structural characterization, and evaluation of biological activities. For example, the synthesis of novel substituted-benzo[d]thiazole-2,4-dicarboxamides demonstrated kinase inhibition and anti-proliferative activity, suggesting their potential utility in therapeutic applications (Gaikwad et al., 2019).
Mechanism of Action
The mechanism of action of thiazole compounds often involves interactions with various enzymes and receptors in the body, leading to changes in cellular processes and biochemical pathways . The specific targets and mode of action can vary widely depending on the exact structure of the thiazole compound .
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their structure . These properties can influence the bioavailability of the compound, or how much of the compound reaches its site of action in the body .
The action of thiazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQBWDJOANSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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